Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an amino group, and a chloro substituent on a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction, followed by a halogenation step to introduce the chloro substituent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of catalysts, such as palladium complexes, and solvents like dimethyl sulfoxide (DMSO) or ethanol, are common to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling: Boron reagents and palladium catalysts under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoates, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino and chloro groups can form hydrogen bonds or participate in electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-chlorobenzoate
- Methyl 2-amino-3-chlorobenzoate
- Methyl 2-amino-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate is unique due to the presence of both chloro and trifluoromethyl groups on the aromatic ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate for synthesizing compounds with specific biological activities .
Properties
IUPAC Name |
methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOVUBKRZYLAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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